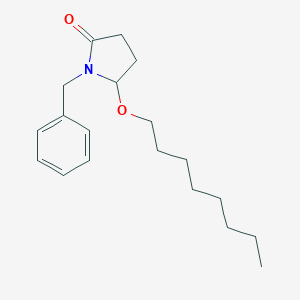
1-Benzyl-5-octoxypyrrolidin-2-one
Vue d'ensemble
Description
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- is a derivative of 2-pyrrolidinone, a five-membered lactam. This compound is characterized by the presence of an octyloxy group at the 5-position and a phenylmethyl group at the 1-position. It is a chiral compound, meaning it has non-superimposable mirror images, and the (±)- notation indicates it is a racemic mixture of both enantiomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidinone derivatives often involves the use of N-heterocyclic carbene-catalyzed radical tandem cyclization/coupling reactions. This method is practical, convenient, and transition metal-free, offering high efficiency and excellent functional group compatibility . The reaction typically involves the use of a suitable precursor, such as an N-alkylated amide, and a radical initiator under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 2-pyrrolidinone derivatives can involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired compound. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives.
Applications De Recherche Scientifique
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used as a solvent, intermediate, or additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone: The parent compound, which lacks the octyloxy and phenylmethyl groups.
N-Octyl-2-pyrrolidone: A derivative with an octyl group at the nitrogen position.
N-Phenylmethyl-2-pyrrolidinone: A derivative with a phenylmethyl group at the nitrogen position.
Uniqueness
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- is unique due to the presence of both the octyloxy and phenylmethyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
136410-34-9 |
|---|---|
Formule moléculaire |
C19H29NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-benzyl-5-octoxypyrrolidin-2-one |
InChI |
InChI=1S/C19H29NO2/c1-2-3-4-5-6-10-15-22-19-14-13-18(21)20(19)16-17-11-8-7-9-12-17/h7-9,11-12,19H,2-6,10,13-16H2,1H3 |
Clé InChI |
COXFPSBEHDFMBE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonymes |
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













